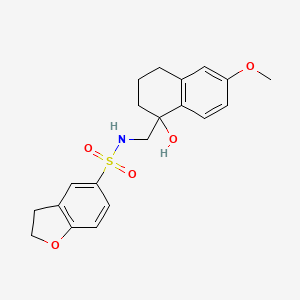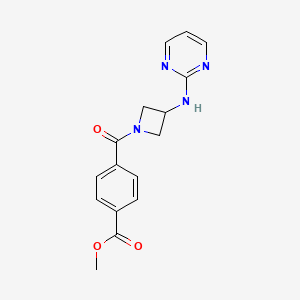![molecular formula C24H21ClN4O5 B2975447 N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105226-13-8](/img/structure/B2975447.png)
N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Routes : A novel five-step synthetic route to 1,3,4-oxadiazole derivatives, including compounds structurally similar to the chemical , has been developed. This route uses common raw materials, potentially making these compounds promising drug leads (Iftikhar et al., 2019).
Pharmacological Potential
- Antibacterial and Anti-enzymatic Properties : N-substituted derivatives of 1,3,4-oxadiazole, similar to the target compound, have demonstrated significant antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).
- Antimicrobial Evaluation : Another study synthesized acetamide derivatives of 1,3,4-oxadiazole, showing active antimicrobial properties against selected microbial species (Gul et al., 2017).
Enzyme Inhibition and Molecular Docking
- Enzyme Inhibition : Certain 1,3,4-oxadiazole derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase, indicating their potential in enzyme-related therapies (Rehman et al., 2013).
- Molecular Docking Studies : Molecular docking studies have been conducted on similar compounds, revealing their binding sites on proteins and correlating with bioactivity data (Siddiqui et al., 2014).
Potential Anticancer Activity
- Tumor Inhibition and Antioxidant Actions : Research focused on the pharmacological potential of oxadiazole derivatives has explored their use in toxicity assessment, tumor inhibition, and antioxidant activities (Faheem, 2018).
Labeling and Imaging Studies
- Novel Labeling Techniques : Oxadiazole derivatives have been labeled with carbon-14 and deuterium for pharmacokinetic studies, enhancing their utility in research and drug development (Latli et al., 2015).
CRMP 1 Inhibition
- CRMP 1 Inhibition for Cancer Treatment : 1,3,4-Oxadiazole derivatives have been synthesized and evaluated as inhibitors of Collapsin response mediator protein 1 (CRMP 1), showing promise in treating small lung cancer (Panchal et al., 2020).
Cytotoxicity and Anticancer Properties
- Cytotoxicity on Cancer Cell Lines : Novel 1,3,4-oxadiazole derivatives have been screened for cytotoxicity on various cancer cell lines, indicating potential applications in anticancer therapies (Vinayak et al., 2014).
Apoptosis Induction
- Induction of Apoptosis in Cancer Cells : A study identified oxadiazole derivatives as novel apoptosis inducers, with potential as anticancer agents and for identifying molecular targets (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-6-8-16(25)12-18(14)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCEWUVIKJYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)
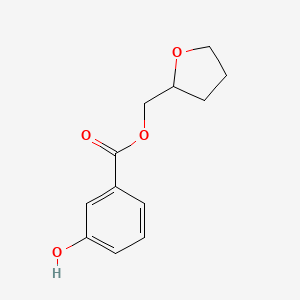


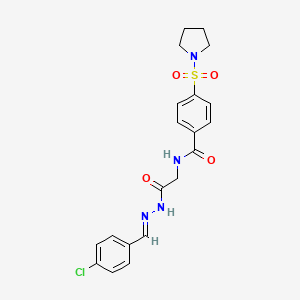
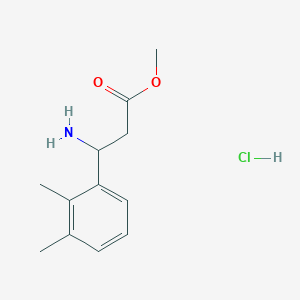
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
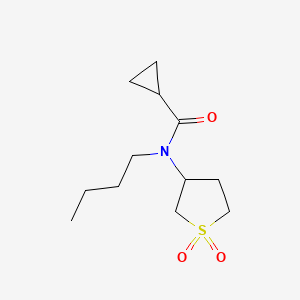
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)
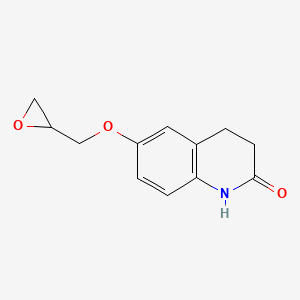
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2975379.png)
![2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone](/img/structure/B2975380.png)
